molecular formula C19H17FN2O2 B5704130 (4Z)-1-(4-fluorophenyl)-4-[(4-propan-2-ylphenyl)methylidene]pyrazolidine-3,5-dione

(4Z)-1-(4-fluorophenyl)-4-[(4-propan-2-ylphenyl)methylidene]pyrazolidine-3,5-dione

Cat. No.: B5704130
M. Wt: 324.3 g/mol
InChI Key: BWUVOAIVGRQVCZ-BOPFTXTBSA-N
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Description

(4Z)-1-(4-fluorophenyl)-4-[(4-propan-2-ylphenyl)methylidene]pyrazolidine-3,5-dione is an organic compound that belongs to the class of pyrazolidine-3,5-diones This compound is characterized by its unique structure, which includes a fluorophenyl group and a propan-2-ylphenyl group attached to a pyrazolidine-3,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(4-fluorophenyl)-4-[(4-propan-2-ylphenyl)methylidene]pyrazolidine-3,5-dione typically involves the following steps:

    Formation of the Pyrazolidine-3,5-dione Core: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of the Propan-2-ylphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction to attach the propan-2-ylphenyl group to the pyrazolidine-3,5-dione core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(4-fluorophenyl)-4-[(4-propan-2-ylphenyl)methylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolidine-3,5-dione derivatives.

Scientific Research Applications

(4Z)-1-(4-fluorophenyl)-4-[(4-propan-2-ylphenyl)methylidene]pyrazolidine-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4Z)-1-(4-fluorophenyl)-4-[(4-propan-2-ylphenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-1-(4-chlorophenyl)-4-[(4-propan-2-ylphenyl)methylidene]pyrazolidine-3,5-dione
  • (4Z)-1-(4-bromophenyl)-4-[(4-propan-2-ylphenyl)methylidene]pyrazolidine-3,5-dione

Uniqueness

(4Z)-1-(4-fluorophenyl)-4-[(4-propan-2-ylphenyl)methylidene]pyrazolidine-3,5-dione is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its chloro and bromo analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(4Z)-1-(4-fluorophenyl)-4-[(4-propan-2-ylphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-12(2)14-5-3-13(4-6-14)11-17-18(23)21-22(19(17)24)16-9-7-15(20)8-10-16/h3-12H,1-2H3,(H,21,23)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUVOAIVGRQVCZ-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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